6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702759
InChI: InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-4(11-6)5-9-2-10-12-5/h1-2H,(H,14,15)(H,8,11,13)(H,9,10,12)
SMILES:
Molecular Formula: C7H5N5O3
Molecular Weight: 207.15 g/mol

6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17702759

Molecular Formula: C7H5N5O3

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid -

Specification

Molecular Formula C7H5N5O3
Molecular Weight 207.15 g/mol
IUPAC Name 6-oxo-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-4(11-6)5-9-2-10-12-5/h1-2H,(H,14,15)(H,8,11,13)(H,9,10,12)
Standard InChI Key YWLIFCOZNZNHAJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NC(=N1)C2=NC=NN2)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid delineates its core structure:

  • A pyrimidine ring (1,3-diazine) with a ketone group at position 6 and a carboxylic acid at position 5.

  • A 4H-1,2,4-triazol-3-yl substituent at position 2, contributing a five-membered aromatic ring with three nitrogen atoms.

  • The 1,6-dihydro designation indicates partial saturation of the pyrimidine ring, with hydrogen atoms at positions 1 and 6.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₇H₅N₅O₃
Molecular Weight231.16 g/mol
Calculated XLogP3-1.2 (moderate hydrophilicity)

The triazole moiety enhances hydrogen-bonding capacity, while the carboxylic acid group confers pH-dependent solubility, favoring ionization in physiological conditions .

Synthetic Routes and Methodological Insights

While no direct synthesis of this compound is documented, analogous pyrimidine-triazole hybrids are typically synthesized via:

Multicomponent Cyclocondensation

Pyrimidine cores are often constructed using the Biginelli reaction, combining urea/thiourea, β-keto esters, and aldehydes . For example, ethyl acetoacetate could react with urea and a triazole-containing aldehyde to form a dihydropyrimidone intermediate, which is subsequently oxidized and functionalized .

Triazole Incorporation

The triazole ring is introduced via:

  • Huisgen cycloaddition: Copper-catalyzed azide-alkyne click chemistry, as seen in the synthesis of 1,2,3-triazole-containing xanthine oxidase inhibitors .

  • Nucleophilic substitution: Displacement of halides or sulfonates by triazole derivatives, a strategy employed in antiviral dihydropyrimidine analogs .

Physicochemical and Spectral Properties

Predicted Physicochemical Profile

ParameterValue/Description
Melting Point240–245°C (estimated)
Solubility>10 mg/mL in DMSO; <1 mg/mL in H₂O
logP (Octanol-Water)-0.89
pKa3.1 (carboxylic acid), 9.8 (triazole)

Spectroscopic Signatures

  • IR (KBr): Broad peak ~2500–3300 cm⁻¹ (carboxylic acid O-H), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N triazole) .

  • ¹H NMR (DMSO-d₆): δ 8.5–9.0 ppm (triazole H), δ 6.5 ppm (pyrimidine H), δ 13.1 ppm (COOH) .

Biological Activity and Mechanistic Hypotheses

Xanthine Oxidase Inhibition

Structurally analogous compounds, such as 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles, demonstrate potent xanthine oxidase (XO) inhibition (IC₅₀ = 0.12–1.8 μM) . The triazole group in the target compound may mimic oxadiazole interactions with XO’s molybdenum-pterin center, competitively blocking uric acid production .

Comparative Analysis With Structural Analogs

CompoundTarget EnzymeIC₅₀/EC₅₀Reference
1-Methyl-6-oxo-4-(pyridin-3-yl) derivativeXanthine oxidase0.45 μM
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acidN/AN/A
HBV-targeted dihydropyrimidinesHBV polymerase0.3 μM

The target compound’s triazole-carboxylic acid combination may offer dual activity against XO and viral enzymes, though empirical validation is required.

Pharmacokinetic and Toxicity Considerations

  • Absorption: Low oral bioavailability (<30%) due to high polarity; prodrug strategies (e.g., esterification) could improve permeability .

  • Metabolism: Likely undergoes hepatic glucuronidation (carboxylic acid) and CYP450-mediated oxidation (triazole) .

  • Toxicity: Triazole-containing compounds may inhibit cytochrome P450 enzymes, necessitating drug-drug interaction studies .

Future Research Directions

  • Enzymatic Assays: Prioritize in vitro XO and HBV polymerase inhibition screens.

  • Structural Optimization: Explore alkylation of the triazole NH to enhance lipophilicity and blood-brain barrier penetration.

  • In Vivo Models: Evaluate hypouricemic activity in hyperuricemic rodents (e.g., oxonate-induced rats) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator